2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene oxide, followed by quaternization with decyl chloride. The reaction conditions usually require a controlled temperature environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of catalysts and specific reaction conditions helps in achieving high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a surfactant in cell lysis solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride involves its ability to interact with various molecular targets through ionic and hydrogen bonding. The quaternary ammonium group allows it to act as a surfactant, reducing surface tension and facilitating the solubilization of hydrophobic compounds. This property is particularly useful in applications such as drug delivery and detergents .
Comparison with Similar Compounds
Similar Compounds
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride: Similar in structure but with a methyl group instead of a decyl group.
Choline chloride: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
What sets 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride apart is its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong surface activity. This makes it particularly valuable in industrial applications such as detergents and fabric softeners .
Properties
CAS No. |
111988-11-5 |
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Molecular Formula |
C14H32ClNO2 |
Molecular Weight |
281.86 g/mol |
IUPAC Name |
2-hydroxydecyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C14H32NO2.ClH/c1-4-5-6-7-8-9-10-14(17)13-15(2,3)11-12-16;/h14,16-17H,4-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UJHRKBRCVISTCC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(C[N+](C)(C)CCO)O.[Cl-] |
Origin of Product |
United States |
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